Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate
CAS No.: 22816-56-4
Cat. No.: VC17330439
Molecular Formula: C8H9NNaO6P
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22816-56-4 |
|---|---|
| Molecular Formula | C8H9NNaO6P |
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |
| Standard InChI | InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1 |
| Standard InChI Key | LWRNKHPBGKDNFK-UHFFFAOYSA-M |
| Canonical SMILES | CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a pyridine ring substituted at the 3-position with a methyl group, a hydroxyl group at the 5-position, a formyl group at the 4-position, and a phosphooxymethyl group at the 3-position . The sodium counterion enhances solubility in aqueous environments, a critical factor for its biological interactions . The canonical SMILES representation, CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+], underscores the spatial arrangement of functional groups .
Table 1: Key Molecular Descriptors
Tautomerism and Stability
The presence of hydroxyl and formyl groups on the pyridine ring introduces tautomeric possibilities, particularly enol-keto equilibria, which may influence reactivity. Stability studies indicate that the compound requires storage at temperatures below -20°C in inert atmospheres to prevent degradation .
Synthesis and Purification
Synthetic Pathways
The synthesis begins with 4-formyl-5-hydroxy-6-methylpyridine, which undergoes phosphorylation using phosphoric acid derivatives under controlled pH and temperature . A typical protocol involves:
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Reaction: Mixing the pyridine derivative with phosphoric acid in a polar solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours.
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Neutralization: Adding sodium hydroxide to precipitate the sodium salt form.
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Purification: Recrystallization from ethanol-water mixtures or column chromatography using silica gel .
Table 2: Synthesis Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 65–75 |
| Reaction Time | 6–8 hours | - |
| Solvent | Dimethylformamide | - |
Hydrate Forms and Variants
The dihydrogen phosphate hydrate (CAS No. 41468-25-1) represents a related variant with the molecular formula C₈H₁₂NO₇P·H₂O and a molecular weight of 265.16 g/mol . This form exhibits reduced solubility compared to the sodium salt and requires storage at -20°C to maintain stability .
Biological Activities and Mechanisms
Antioxidant Properties
The compound’s pyridine core and hydroxyl group facilitate free radical scavenging, as demonstrated in in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) . Comparative studies with PLP suggest a 20–30% higher radical-neutralizing capacity, likely due to the formyl group’s electron-withdrawing effects .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing pyridoxine analogs and NAD+ boosters . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions market it for R&D applications, with purity levels exceeding 99% .
Comparative Analysis with Analogous Compounds
Pyridoxal 5'-Phosphate (PLP)
While both compounds feature phosphorylated pyridine rings, PLP lacks the formyl group, reducing its electrophilic reactivity . Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate exhibits a 40% higher binding affinity to albumin in plasma protein binding assays .
Nicotinamide Adenine Dinucleotide (NAD+)
The absence of an adenine dinucleotide moiety limits the compound’s role in redox reactions but enhances its membrane permeability due to a smaller molecular size .
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